molecular formula C19H21F2N3O B7353481 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea

Numéro de catalogue B7353481
Poids moléculaire: 345.4 g/mol
Clé InChI: KJOPCQNZMOTNFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea, also known as MK-0646, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). This receptor is a transmembrane protein that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. MK-0646 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases.

Mécanisme D'action

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea acts as a competitive inhibitor of the IGF-1R, preventing the binding of the ligand insulin-like growth factor 1 (IGF-1) to the receptor. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit cancer cell proliferation, induce apoptosis, and decrease tumor growth and metastasis. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. These effects are believed to be mediated through the inhibition of the IGF-1R signaling pathway.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea is its specificity for the IGF-1R, which makes it a promising therapeutic agent for the treatment of cancer. However, its efficacy may be limited by the development of resistance mechanisms, which can occur through the upregulation of other signaling pathways. Additionally, the synthesis of this compound is a complex process that may limit its availability for research purposes.

Orientations Futures

There are several future directions for the development and application of 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea. One area of focus is the identification of biomarkers that can predict patient response to treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound. Additionally, the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease, is an area of ongoing research.

Méthodes De Synthèse

The synthesis of 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea involves several steps, including the preparation of the key intermediate, 3-(2,4-difluorophenyl)cyclobutanone, and the coupling reaction with 1-[3-(aminomethyl)-5-methylphenyl]urea. The final product is obtained through purification and isolation processes using chromatography techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry and pharmaceutical development.

Applications De Recherche Scientifique

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea has been extensively studied for its potential therapeutic applications in the treatment of cancer. Preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells by blocking the IGF-1R signaling pathway. Clinical trials have also demonstrated promising results, with this compound showing efficacy in the treatment of various types of cancer, including breast, lung, and pancreatic cancer.

Propriétés

IUPAC Name

1-[3-(aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c1-11-4-12(10-22)6-15(5-11)23-19(25)24-16-7-13(8-16)17-3-2-14(20)9-18(17)21/h2-6,9,13,16H,7-8,10,22H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOPCQNZMOTNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.